![molecular formula C16H16N2O3 B11699562 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11699562.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to an ethoxy-hydroxyphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide exhibits significant potential as an anticancer agent. Studies have indicated that compounds with similar hydrazone structures can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition may lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various derivatives of benzohydrazides have been studied for their ability to combat bacterial and fungal infections, making them suitable candidates for further pharmacological development .
Coordination Chemistry
This compound can form coordination complexes with metal ions, which enhances its biological activity. Research has shown that metal complexes derived from this compound exhibit improved efficacy compared to the free ligand. This property is crucial in drug design, where the coordination of metal ions can influence the stability and reactivity of the compound .
Synthesis of Novel Derivatives
The synthesis of this compound involves a straightforward condensation reaction between 4-methoxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . This method not only yields the desired hydrazone compound but also allows for the exploration of various substitutions to create novel derivatives with potentially enhanced properties.
Case Study 1: Anticancer Activity
A study demonstrated that certain benzohydrazide derivatives inhibited cancer cell lines effectively, suggesting that this compound could be a promising candidate for further development in cancer therapy . The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation.
Case Study 2: Coordination Complexes
Research on metal complexes formed with this compound revealed enhanced biological activity compared to the uncoordinated ligand. For instance, complexes with transition metals showed increased potency against specific bacterial strains, indicating a synergistic effect that warrants further investigation .
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Potential anticancer and antimicrobial agent; inhibits thymidine phosphorylase |
Coordination Chemistry | Forms complexes with metal ions; enhances biological activity |
Synthesis of Derivatives | Simple condensation reaction; allows exploration of various substitutions for enhanced properties |
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-ethoxy-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific ethoxy and hydroxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant, antibacterial, and potential anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4. The compound features a hydrazone linkage, which is known to enhance biological activity through various mechanisms. The dihedral angle between the benzene rings in its structure is approximately 6.86 degrees, indicating a relatively planar configuration conducive to interactions with biological targets .
Antioxidant Activity
Research indicates that compounds with hydrazone structures often exhibit antioxidant properties. A study on related benzohydrazone derivatives demonstrated significant antioxidant activity, attributed to the presence of hydroxyl groups that can donate hydrogen atoms and neutralize free radicals. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. This compound showed promising results, suggesting its potential as a natural antioxidant agent .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. For instance, one study reported MIC values for similar compounds ranging from 3.91 µg/mL against resistant strains of S. aureus to higher values for less sensitive strains . This suggests that modifications in the chemical structure can significantly influence antibacterial potency.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | E. coli |
4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide | 3.91 | S. aureus (MRSA) |
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 0.48 | M. luteus |
Anticancer Potential
Recent studies have explored the anticancer potential of hydrazone derivatives, including this compound. In vitro tests using various human cancer cell lines (e.g., HepG2, LN-229) have shown that these compounds can inhibit cell proliferation effectively. For instance, one study reported IC50 values indicating significant cytotoxicity towards glioblastoma cells .
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | LN-229 | TBD |
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 | 130.17 |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl functional groups contribute to its ability to scavenge free radicals.
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazones can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with DNA or proteins within cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive analysis of literature reveals numerous case studies highlighting the efficacy of hydrazone derivatives in both antibacterial and anticancer applications:
- A study conducted on a series of substituted benzohydrazones showed a clear structure–activity relationship indicating that electron-donating or withdrawing groups significantly affect their biological activities .
- Another investigation focused on the synthesis and characterization of these compounds revealed their potential as novel therapeutic agents due to their multifaceted biological activities .
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15-10-12(8-9-14(15)19)11-17-18-16(20)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
RJOPYGJDZOXVOM-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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